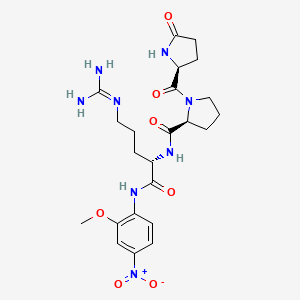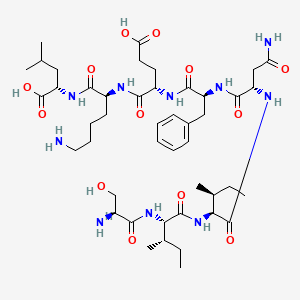
528526-85-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 528526-85-4 is also known as Influenza HA (307-319). It is a 13-peptide fragment of Influenza HA, which is a glycoprotein found on the surface of influenza viruses .
Molecular Structure Analysis
The molecular formula of this compound is C69H118N18O19 . The sequence of this peptide is Pro-Lys-Tyr-Val-Lys-Gln-Asn-Thr-Leu-Lys-Leu-Ala-Thr .Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The compound is a white or off-white lyophilized powder . It has a molecular weight of 1503.78 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Microcantilevers in Sensing Chemical Interactions
Microcantilevers are utilized in sensing chemical interactions through mechanical motion. They have applications in detecting volatile organics, chemical warfare agents, explosives, and toxic metal ions. Their biological applications include sensing cells, viruses, antigen-antibody interactions, DNA hybridization, and enzymes (Goeders, Colton, & Bottomley, 2008).
Liquid-Phase Syntheses of Inorganic Nanoparticles
Advancements in chemical research, particularly in the development of novel materials, have led to significant progress in various industries, including electronics. This includes discoveries in semiconducting materials, evolving from vacuum tubes to miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Data Sharing by Scientists
Data sharing in scientific research enhances verification of results and enables extending research from prior results. This practice is crucial for collaborative science, but it faces challenges such as insufficient time, lack of funding, and concerns about long-term data preservation (Tenopir et al., 2011).
Surface-Engineered Dendrimers in Gene Delivery
Surface-engineered dendrimers have significant implications in gene delivery, with modifications including lipid, fluorinated, amino acid, saccharide, and polymer modifications. These advancements have led to increased efficiency and specificity in gene delivery applications (Yang, Zhang, Chang, & Cheng, 2015).
Atmospheric 85Kr Measurements for Dating Water and Ice
Atmospheric 85Kr measurements are crucial for dating water and ice, with implications for understanding interhemispheric circulation and global 85Kr emissions. Monitoring stations provide crucial data for developing input functions for 85Kr as a dating tracer (Kersting, Schlosser, Bollhöfer, & Suckow, 2020).
Electrophysiological Studies Using Mg (Zn, Cu, Al)2
Research into the electrochemical behavior of thin film analogs of Mg (Zn, Cu, Al)2 contributes to our understanding of various materials' properties and their potential applications in different fields, including electronics and materials science (Ramgopal, Schmutz, & Frankel, 2001).
Recognizing Speculative Language in Biomedical Research
Understanding speculative language in biomedical research articles is crucial for interpreting scientific findings accurately. This involves identifying linguistic patterns and hedging cues, which are integral to the analysis of scientific literature (Kilicoglu & Bergler, 2008).
EEDi-5285: A Potent Inhibitor in Cancer Therapeutics
EEDi-5285 has been identified as a highly potent and effective EED inhibitor, showing promise in cancer therapeutics. It binds to the EED protein with a significantly low IC50 value, indicating high efficacy (Rej et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
528526-85-4 |
|---|---|
Molekularformel |
C₆₉H₁₁₈N₁₈O₁₉ |
Molekulargewicht |
1503.78 |
Sequenz |
One Letter Code: PKYVKQNTLKLAT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








